Propane, bromopentafluoro-
CAS No.: 677-53-2
Cat. No.: VC18623787
Molecular Formula: C3H2BrF5
Molecular Weight: 212.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 677-53-2 |
|---|---|
| Molecular Formula | C3H2BrF5 |
| Molecular Weight | 212.94 g/mol |
| IUPAC Name | 1-bromo-1,1,2,2,3-pentafluoropropane |
| Standard InChI | InChI=1S/C3H2BrF5/c4-3(8,9)2(6,7)1-5/h1H2 |
| Standard InChI Key | PZRKKYWOYMPWSB-UHFFFAOYSA-N |
| Canonical SMILES | C(C(C(F)(F)Br)(F)F)F |
Introduction
Synthesis and Production
Synthetic Routes
The synthesis of propane, bromopentafluoro- typically involves bromination of fluorinated propane precursors. One common method employs radical bromination under controlled conditions:
This reaction requires ultraviolet (UV) light or a radical initiator to facilitate homolytic cleavage of bromine (), generating bromine radicals that abstract hydrogen atoms from the propane derivative. Alternative approaches include electrophilic substitution using Lewis acid catalysts, though these methods are less documented in open literature.
Optimization Challenges
Key challenges in synthesis include minimizing side reactions such as over-bromination or defluorination. Reaction parameters—temperature (typically 50–100°C), pressure (1–3 atm), and stoichiometric ratios—must be carefully controlled to favor mono-bromination. Post-synthesis purification often involves fractional distillation or chromatography to isolate the desired product from polyhalogenated byproducts.
Molecular Structure and Properties
Structural Configuration
The molecular structure of propane, bromopentafluoro- features a central carbon chain with bromine and fluorine atoms arranged to maximize electronegativity. Computational models suggest a staggered conformation minimizes steric hindrance between halogen atoms. The bromine atom preferentially occupies a terminal position due to its larger atomic radius compared to fluorine.
| Property | Value (Estimated) | Source Compound |
|---|---|---|
| Boiling Point | 45–60°C | 3-Bromo-1,1,1,2,2-pentafluoropropane |
| Density | 1.79–1.85 g/cm³ | Bromotetrafluoropropane |
| Vapor Pressure | 120–150 mmHg | 1-Bromopropane |
The high density and low boiling point reflect strong intermolecular forces (van der Waals and dipole-dipole interactions) typical of perhalogenated compounds.
Chemical Reactivity and Mechanisms
Nucleophilic Substitution
The bromine atom in propane, bromopentafluoro- serves as a leaving group in reactions. For example, treatment with hydroxide ions yields a fluorinated alcohol:
The reaction rate is slower than in less halogenated analogs due to steric hindrance and electron-withdrawing effects of fluorine.
Radical Reactions
Under UV irradiation, the compound participates in chain reactions, abstracting hydrogen atoms from hydrocarbons to form new radicals. This property is exploited in polymerization initiators and flame retardants.
Applications and Industrial Relevance
Solvent Use
Propane, bromopentafluoro-’s non-polar yet polarizable structure makes it effective for dissolving fluoropolymers and silicones. Unlike chlorofluorocarbons (CFCs), it lacks ozone-depleting chlorine, though its global warming potential remains under study.
Intermediate in Organic Synthesis
The compound is a precursor to fluorinated pharmaceuticals and agrochemicals. For instance, coupling reactions with Grignard reagents yield branched fluorocarbons used in liquid crystals.
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